3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide
Description
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C21H22N4O3/c1-27-17-6-2-15(3-7-17)13-19-22-21(25-24-19)23-20(26)9-5-14-4-8-18-16(12-14)10-11-28-18/h2-4,6-8,12H,5,9-11,13H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
WFEKKYTYRQVPCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Phenylphenol Intermediate
The initial step involves reacting sodium phenate with ethylene chlorohydrin in the presence of CuCl₂ and FeCl₃ as co-catalysts. A typical procedure involves refluxing a mixture of 10 M sodium phenate (100 mL), ethylene chlorohydrin (67.1 mL), and CuCl₂/FeCl₃ (17.05 g, 3:1 mass ratio) at 60–70°C for 2–3 hours. The organic layer is isolated and washed with 3–5% NaOH to remove unreacted phenolic residues, yielding 2-phenylphenol with >85% purity.
Cyclization to 2,3-Dihydrobenzofuran
Cyclization of 2-phenylphenol is achieved using ZnCl₂ (1 g) and MnCl₂ (3–5 g) under reflux at 200–220°C for 3–4 hours. The reaction proceeds via electrophilic aromatic substitution, with ZnCl₂ acting as a Lewis acid to facilitate ring closure. Post-reaction, the crude product is washed with dilute NaOH and purified via vacuum distillation, collecting the fraction at 88–90°C to obtain 2,3-dihydrobenzofuran in 70–78% yield.
Functionalization with Propanamide
The 5-position of 2,3-dihydrobenzofuran is functionalized via Friedel-Crafts acylation using propionyl chloride and AlCl₃ in dichloromethane. The resulting 5-propionyl derivative is hydrolyzed to the corresponding carboxylic acid using KMnO₄ in acidic conditions. Subsequent activation with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which is reacted with ammonium hydroxide to yield the propanamide derivative.
Synthesis of the 3-(4-Methoxybenzyl)-1H-1,2,4-Triazol-5-amine Subunit
The triazole moiety is synthesized through a sequence of alkylation and cyclization reactions.
Preparation of 1H-1,2,4-Triazol-5-amine
1H-1,2,4-Triazol-5-amine is synthesized via cyclocondensation of thiourea with hydrazine hydrate in ethanol under reflux. The reaction is catalyzed by HCl, yielding the triazole core in 82–88% purity after crystallization.
Alkylation with 4-Methoxybenzyl Chloride
The 4-methoxybenzyl group is introduced via nucleophilic substitution. A mixture of 1H-1,2,4-triazol-5-amine (1 equiv), 4-methoxybenzyl chloride (1.2 equiv), and K₂CO₃ (2 equiv) in DMF is stirred at 80°C for 6 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine in 65–72% yield.
Coupling of Subunits via Amide Bond Formation
The final step involves coupling the propanamide-functionalized benzofuran with the triazole amine.
Activation of the Carboxylic Acid
The benzofuran propanamide carboxylic acid (1 equiv) is treated with SOCl₂ (2 equiv) in anhydrous THF at 0°C for 1 hour, forming the acid chloride. Excess SOCl₂ is removed under reduced pressure.
Amide Coupling Reaction
The acid chloride is reacted with 3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine (1.1 equiv) in the presence of triethylamine (2 equiv) as a base. The reaction is conducted in THF at room temperature for 12 hours, followed by quenching with ice water. The crude product is purified via column chromatography (CH₂Cl₂:MeOH, 95:5), yielding the target compound in 68–75% purity.
Optimization of Reaction Conditions
Catalytic Systems for Cyclization
Comparative studies of ZnCl₂/MnCl₂ ratios (Table 1) demonstrate that a 1:5 mass ratio maximizes cyclization efficiency (89% yield) by enhancing Lewis acidity and stabilizing intermediates.
Table 1: Effect of ZnCl₂/MnCl₂ Ratio on Cyclization Yield
| ZnCl₂ (g) | MnCl₂ (g) | Yield (%) |
|---|---|---|
| 1 | 3 | 78 |
| 1 | 5 | 89 |
| 2 | 5 | 81 |
Temperature and Solvent Effects in Amide Coupling
Reactions conducted in THF at 25°C achieve higher yields (75%) compared to DMF (62%) due to better solubility of intermediates. Elevated temperatures (>40°C) promote side reactions, reducing purity by 15–20%.
Purification and Characterization
Distillation and Chromatography
Vacuum distillation at 88–90°C ensures high-purity 2,3-dihydrobenzofuran (≥95%), while silica gel chromatography isolates the final compound with >98% HPLC purity.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, triazole-H), 6.85–7.10 (m, 4H, benzofuran-H), 4.20 (s, 2H, OCH₂), 3.80 (s, 3H, OCH₃).
-
MS (ESI) : m/z 423.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-5-carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Benzofuran-5-carboxylic acid.
Reduction: Corresponding amines from the triazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
Anticancer Activity
Studies have shown that compounds containing the triazole ring are often evaluated for anticancer properties. The triazole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, triazole-based compounds have demonstrated efficacy against breast cancer cells by interfering with cellular signaling pathways associated with tumor growth .
Antimicrobial Properties
The benzofuran structure is known for its antimicrobial activity. Research on related compounds has indicated that they can exhibit significant antibacterial and antifungal properties. This suggests that the compound may also possess similar antimicrobial effects, making it a candidate for further investigation in treating infections .
Anticonvulsant Effects
Triazoles have been explored for their anticonvulsant properties. Compounds similar to the one being studied have shown potential in modulating voltage-gated sodium channels, which are crucial in the management of epilepsy . This opens avenues for developing new anticonvulsant medications.
Neuroprotective Effects
The benzofuran derivatives have been reported to offer neuroprotective benefits, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve antioxidant activity and modulation of neuroinflammatory responses .
Case Study 1: Anticancer Activity
In a study published in Cancer Letters, researchers synthesized various triazole derivatives and evaluated their cytotoxicity against human breast cancer cell lines (MCF-7). The results indicated that specific modifications to the triazole moiety enhanced anticancer activity significantly compared to standard treatments like cisplatin .
Case Study 2: Antimicrobial Efficacy
A comparative study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of benzofuran derivatives against a panel of bacterial strains. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, modulating their activity . The triazole ring may also play a role in binding to biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Electronic and Steric Effects
- The carbazole-containing analogue () introduces fluorine, which increases electronegativity and may improve metabolic stability but reduces solubility due to its hydrophobic nature .
- The methoxy-oxazole derivative () features an oxazole ring with a methoxy group, offering stronger hydrogen-bond acceptor sites than the triazole in the target compound .
Hypothetical Pharmacological Profiles
- The target compound’s triazole and dihydrobenzofuran motifs resemble kinase inhibitor scaffolds (e.g., taselisibum’s triazole-benzoxazepine core) . Its methoxy group may confer selectivity for hydrophobic binding pockets.
Research Findings and Limitations
Crystallographic and Spectroscopic Data
- ¹H-NMR trends (e.g., δ 3.4 ppm for CH₂ in ) suggest the target’s dihydrobenzofuran protons would resonate near δ 6.5–7.5 ppm, with NH-triazole peaks above δ 12 ppm .
Knowledge Gaps
- No experimental data on the target compound’s bioactivity, solubility, or toxicity are available.
- Comparative studies with taselisibum () are speculative due to the latter’s complex benzoxazepine ring .
Biological Activity
The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide is a synthetic derivative characterized by its unique structural features that potentially confer significant biological activities. This article provides a comprehensive overview of its biological activity, including findings from various studies, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound is composed of a benzofuran moiety linked to a triazole group via a propanamide chain. This structural configuration is hypothesized to contribute to its bioactivity by influencing molecular interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds featuring similar structural motifs exhibit promising anticancer properties. For instance, derivatives of benzofuran and triazole have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.63 | Induces apoptosis via p53 activation |
| Compound B | A549 (Lung) | 10.38 | Inhibits cell proliferation |
| Compound C | U-937 (Leukemia) | 12.50 | Caspase activation leading to apoptosis |
Note: Data adapted from relevant literature on similar compounds.
In a study focusing on related triazole derivatives, it was found that they exhibited IC50 values in the micromolar range against MCF-7 and A549 cell lines, indicating a potential for further development as anticancer agents .
Antimicrobial Activity
The biological activity of this compound may also extend to antimicrobial properties. Triazole derivatives have been reported to possess significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | C. albicans | 8 µg/mL |
Note: MIC values are indicative of the compound's potential as an antimicrobial agent based on similar structures .
The proposed mechanism of action for compounds similar to 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide includes:
- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit enzymes critical for cellular processes in pathogens and cancer cells.
- Induction of Apoptosis : The activation of apoptotic pathways via p53 and caspase signaling has been observed in several studies.
- Cell Cycle Arrest : Compounds may induce cell cycle arrest at various checkpoints, leading to reduced proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of several triazole-benzofuran derivatives where one compound demonstrated significant cytotoxicity against human leukemia cells with an IC50 value lower than standard chemotherapeutic agents like doxorubicin . The study highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Triazole ring formation : Cyclocondensation of thiosemicarbazides under reflux conditions, followed by alkylation or aryl substitution. For example, coupling 4-methoxybenzyl groups to the triazole core via nucleophilic substitution .
- Propanamide linkage : Amide bond formation between the benzofuran-propanoyl intermediate and the triazole amine group using coupling agents like EDC/HOBt .
- Purification : Recrystallization from ethanol or ethanol-DMF mixtures to achieve >95% purity .
Q. How is the molecular structure confirmed post-synthesis?
- X-ray crystallography : Refinement using SHELX software to determine bond lengths, angles, and torsion angles .
- Spectroscopic techniques :
- ¹H/¹³C NMR for functional group verification.
- FT-IR to confirm carbonyl (C=O) and triazole (C-N) stretches .
Q. What initial biological screening assays are recommended?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays targeting triazole-interacting enzymes .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole ring formation be addressed?
- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity by reducing side products (e.g., 1,3- vs. 1,4-triazole isomers) .
- Protecting groups : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to block undesired reactive sites during cyclization .
- Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise 1,4-triazole formation .
Q. How to resolve discrepancies between experimental and computational structural data?
- DFT studies : Optimize molecular geometry using software (e.g., Gaussian 09) and compare with X-ray data. Adjust basis sets (e.g., B3LYP/6-31G**) to minimize energy gaps .
- Electron density analysis : Use Hirshfeld surfaces to identify non-covalent interactions (e.g., hydrogen bonds, π-stacking) missed in initial refinements .
Q. What strategies optimize solubility and stability for in vivo studies?
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the benzofuran or triazole moieties .
- Prodrug design : Mask hydrophobic groups with enzymatically cleavable esters or carbamates .
- Solubility assays : Test in PBS (pH 7.4) or DMSO-water mixtures to identify optimal formulations .
Q. How to analyze conflicting bioactivity results across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Metabolic stability : Perform liver microsome assays to rule out rapid compound degradation .
- Target specificity : Use siRNA knockdown or CRISPR-Cas9 models to confirm mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
